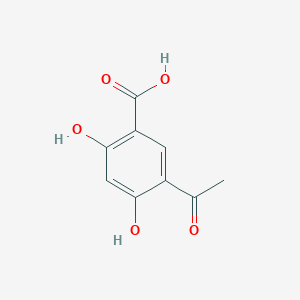

5-Acetyl-2,4-dihydroxybenzoic acid

Description

Contextualization within Phenolic Acid Research

Phenolic acids are a major class of plant-derived secondary metabolites, characterized by a phenolic ring and a carboxylic acid function. nih.gov They are broadly categorized into two main groups: hydroxybenzoic acids and hydroxycinnamic acids, based on their C6-C1 or C6-C3 backbone, respectively. nih.gov 5-Acetyl-2,4-dihydroxybenzoic acid belongs to the hydroxybenzoic acid derivatives, which are compounds containing a benzene (B151609) ring with at least one hydroxyl and one carboxyl group. drugbank.comdrugbank.com

These compounds are significant constituents in a variety of foods and contribute to their sensory properties like taste and color. nih.gov The research into phenolic acids is extensive, largely driven by their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com The specific arrangement and number of hydroxyl groups on the benzene ring, as well as the presence of other substituents, profoundly influence the chemical properties and biological effects of these acids. nih.gov For instance, the antioxidant activity of phenolic compounds is often correlated with the number of hydroxyl groups present. nih.gov this compound, with its two hydroxyl groups and an additional acetyl functional group, represents a specific variation within this broad and significant class of natural products.

Significance of Dihydroxybenzoic Acid Frameworks

The dihydroxybenzoic acid (DHBA) framework is a core structure in many biologically active molecules. There are several isomers of DHBA, including 2,4-dihydroxybenzoic acid (β-resorcylic acid), 2,5-dihydroxybenzoic acid (gentisic acid), and 3,4-dihydroxybenzoic acid (protocatechuic acid), each with a unique substitution pattern of hydroxyl groups on the benzoic acid scaffold. nih.gov This structural motif is recognized as an important chemical raw material due to the interactive effects of its functional groups. researchgate.net

The significance of DHBA frameworks is highlighted by their wide range of investigated biological activities:

Antioxidant and Anti-inflammatory Activity: Many DHBA derivatives are potent antioxidants. nih.gov For example, 2,5-dihydroxybenzoic acid has been shown to inhibit low-density lipoprotein oxidation. mdpi.com The position of the hydroxyl groups is crucial; DHBAs with hydroxyl groups in the ortho or para positions to the carboxyl group, like 2,5-DHBA, tend to show stronger activity against superoxide (B77818) radicals compared to those with meta-positioned hydroxyls, such as 2,4-DHBA. nih.gov

Enzyme Inhibition: Derivatives of dihydroxybenzoic acid have been explored as inhibitors of various enzymes. For instance, derivatives of 3,4-dihydroxybenzoic acid have been synthesized and evaluated as selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. nih.gov Furthermore, certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways and cancer. nih.gov

Antimicrobial and Other Biological Roles: Research has demonstrated the antimicrobial potential of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid against various bacterial strains, including MRSA. mdpi.com In plant biology, 2,4-dihydroxybenzoic acid, a derivative of salicylic (B10762653) acid, has been identified as a potentially bioactive molecule involved in plant innate immunity. nih.gov Additionally, 2,4-dihydroxybenzoic acid is a known degradation product of anthocyanins and an analogue of coenzyme Q precursor molecules, with studies suggesting it may improve symptoms related to certain kidney diseases. medchemexpress.com

The versatility of the dihydroxybenzoic acid framework allows for the synthesis of a wide array of derivatives with tailored pharmacological activities, making it a valuable scaffold in medicinal chemistry and drug design. mdpi.comgoogle.com

Current Research Landscape and Gaps for this compound

Despite the extensive research into phenolic acids and various dihydroxybenzoic acid isomers, the specific compound this compound remains largely understudied. A review of the current scientific literature reveals a significant gap in knowledge regarding its synthesis, natural occurrence, and biological properties.

Most of the available research focuses on its parent compound, 2,4-dihydroxybenzoic acid (β-resorcylic acid), or derivatives where the carboxylic acid group is modified, such as in the synthesis of hydrazide-hydrazones. mdpi.comsigmaaldrich.com While studies have explored the synthesis and biological activity of compounds with an acetyl group, such as 5-acetyl-1,3-dioxane derivatives, these are structurally distinct from this compound. finechem-mirea.ru

The primary information available for this compound is its chemical identification in databases like PubChem, which provide basic molecular details but lack substantial research findings. nih.gov

Table 1: Chemical Identification of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₈O₅ | nih.gov |

| Molecular Weight | 196.16 g/mol | nih.gov |

| CAS Number | 62908-65-0 | nih.gov |

Given the known biological activities of the 2,4-dihydroxybenzoic acid framework, future research on its 5-acetyl derivative could explore several promising avenues:

Antioxidant Potential: Investigating whether the addition of an acetyl group at the 5-position modifies the known, albeit moderate, antioxidant activity of the parent 2,4-dihydroxybenzoic acid. mdpi.com

Enzyme Inhibition: Screening this compound against various enzymes, particularly those for which other phenolic acids have shown inhibitory effects.

Antimicrobial Activity: Assessing its efficacy against a panel of pathogenic bacteria and fungi.

Synthesis and Natural Occurrence: Developing efficient synthetic routes and screening natural sources to determine if it is a naturally occurring plant metabolite.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62908-65-0 |

|---|---|

Molecular Formula |

C9H8O5 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

5-acetyl-2,4-dihydroxybenzoic acid |

InChI |

InChI=1S/C9H8O5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3,(H,13,14) |

InChI Key |

CDLAHLDAHDUYTD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(C=C1O)O)C(=O)O |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization

Total Chemical Synthesis Approaches for the Benzoic Acid Core

The construction of the 5-acetyl-2,4-dihydroxybenzoic acid molecule relies on a sequence of well-established organic reactions. The process typically involves the formation of the 2,4-dihydroxybenzoic acid scaffold followed by the introduction of the acetyl group.

The Kolbe-Schmitt reaction is a cornerstone in the synthesis of hydroxybenzoic acids. wikipedia.org This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. wikipedia.org For the synthesis of 2,4-dihydroxybenzoic acid, resorcinol (B1680541) is the starting material. The reaction with sodium bicarbonate under aqueous conditions, followed by heating, leads to the carboxylation of the resorcinol ring. youtube.com While the Kolbe-Schmitt reaction can produce a mixture of isomers, the carboxylation of di- and trihydric phenols like resorcinol can proceed conveniently without the need for very high pressures and temperatures that are typically required for monohydric phenols. youtube.com The reaction is generally heated to around 95-100°C for a couple of hours and then the temperature is raised to 130°C to ensure complete carboxylation. youtube.com

The regioselectivity of the carboxylation is a critical factor. While the Kolbe-Schmitt reaction traditionally yields ortho-hydroxybenzoic acids, the use of potassium hydroxide (B78521) can favor the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.org In the case of resorcinol, the hydroxyl groups direct the carboxylation, leading to the formation of 2,4-dihydroxybenzoic acid, also known as β-resorcylic acid. youtube.com

Recent advancements have also explored biocatalytic methods as an alternative for the carboxylation of electron-rich aromatic compounds, offering mild reaction conditions and high regioselectivity. scienceopen.com For instance, ortho-benzoic acid decarboxylases have been used to carboxylate 1,3-dihydroxybenzene (resorcinol) in the ortho-position using pressurized CO2. scienceopen.com Kinetic models have been developed to understand and optimize the formation rates and yields of 2,4- and 2,6-dihydroxybenzoic acids in the aqueous Kolbe-Schmitt synthesis. researchgate.net These studies show that the equilibrium yield of 2,4-dihydroxybenzoic acid is strongly dependent on the concentration of potassium bicarbonate, while the formation rate is highly influenced by the reaction temperature. researchgate.net

Following the synthesis of the 2,4-dihydroxybenzoic acid core, the next step is the introduction of the acetyl group at the 5-position. This is typically achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the 2,4-dihydroxybenzoic acid is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.

The hydroxyl groups on the benzene (B151609) ring are strong activating groups, directing the incoming electrophile (the acetyl group) to the ortho and para positions. In the case of 2,4-dihydroxybenzoic acid, the position para to the hydroxyl group at C2 and ortho to the hydroxyl group at C4 is the most nucleophilic and sterically accessible, leading to the regioselective formation of this compound. The process of introducing an acetyl group into a chemical compound is known as acetylation. wikipedia.org

After the synthesis, purification of this compound is essential to remove any unreacted starting materials, byproducts, or catalysts. A common method for purification is recrystallization. youtube.com The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. youtube.com The choice of solvent is critical and depends on the solubility characteristics of the product and impurities.

Yield optimization is a continuous effort in chemical synthesis. For the Kolbe-Schmitt reaction, factors such as reaction time, temperature, and the concentration of reactants like potassium bicarbonate significantly influence the yield of 2,4-dihydroxybenzoic acid. researchgate.net For instance, shortening the reaction time in condensation steps can be achieved by using a sulfuric acid-acetic anhydride system as a catalyst. eurjchem.com In acylation reactions, the choice of catalyst and reaction conditions can also be fine-tuned to maximize the yield of the desired 5-acetylated product and minimize the formation of side products.

Synthesis of Structural Analogs and Derivatives of this compound

The structural framework of this compound provides a versatile platform for the synthesis of a wide range of analogs and derivatives. These modifications are often pursued to explore structure-activity relationships for various biological targets.

The functional groups present in this compound—the carboxylic acid, the hydroxyl groups, and the acetyl group—are all amenable to chemical modification. ashp.org

Esterification of the Carboxylic Acid: The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions. This modification can influence the lipophilicity and pharmacokinetic properties of the molecule. google.com

Alkylation of the Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated to form ethers. Regioselective alkylation is often a challenge, but specific conditions can be employed to favor alkylation at one hydroxyl group over the other. For example, using cesium bicarbonate as a base in acetonitrile (B52724) can lead to excellent regioselectivity for the 4-hydroxy group in 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone. nih.gov

Modification of the Acetyl Group: The ketone of the acetyl group can undergo various reactions, such as reduction to a secondary alcohol or conversion to an oxime.

A significant class of derivatives synthesized from 2,4-dihydroxybenzoic acid are the hydrazide-hydrazones. mdpi.comresearchgate.net The synthesis begins with the conversion of the carboxylic acid group of 2,4-dihydroxybenzoic acid to its corresponding hydrazide. This is typically achieved by first esterifying the carboxylic acid and then reacting the ester with hydrazine (B178648) hydrate.

The resulting 2,4-dihydroxybenzoic acid hydrazide serves as a key intermediate. mdpi.com It can then be condensed with a variety of aromatic aldehydes or ketones to form a series of hydrazide-hydrazones. mdpi.comnih.gov The reaction involves heating the hydrazide and the aldehyde/ketone in a solvent like ethanol, often with a catalytic amount of acid. mdpi.commdpi.com The yields of these condensation reactions can be quite high, ranging from 23% to 98%, with the highest yields often observed with aldehydes containing alkyl, hydroxyl, or alkoxyl groups. mdpi.com

The general procedure for synthesizing hydrazide-hydrazones involves dissolving the hydrazide in ethanol, adding the appropriate aldehyde, and refluxing the mixture until a precipitate forms. mdpi.com The structure of the resulting hydrazide-hydrazones can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR. mdpi.com

A variety of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have been synthesized and studied for their potential biological activities. mdpi.comnih.gov

Formation of Metal Complexes (e.g., Titanium(IV) Complexes)

The synthesis of metal complexes with this compound is a strategy employed to modify its properties and explore new applications. The dihydroxy and carboxylic acid moieties of the molecule provide excellent sites for chelation with metal ions. Titanium(IV) complexes, in particular, have been a subject of interest due to their diverse applications.

The formation of a Titanium(IV) complex with this compound can be achieved by reacting the acid with a suitable titanium salt, such as titanium(IV) fluoride (B91410), in an appropriate solvent like acetonitrile. The ligand, this compound, typically acts as a bidentate ligand, coordinating with the titanium(IV) ion through the carboxylate oxygen and the ortho-hydroxyl group. This coordination results in the formation of a stable chelate ring.

Based on studies of similar dihydroxybenzoic acids, the resulting titanium(IV) complex is expected to have a distorted octahedral geometry around the central metal ion. researchgate.net In a typical complex, the titanium ion would be coordinated to two bidentate 5-Acetyl-2,4-dihydroxybenzoate ligands and two fluoride ions. The coordination environment would consist of the oxygen atoms from the carboxylate and hydroxyl groups of the ligands and the two fluorine atoms.

The synthesis of such complexes is generally straightforward. It involves dissolving the ligand and the titanium salt in a suitable solvent and then mixing the solutions. The reaction mixture is often stirred for a period to ensure complete complex formation, after which the complex can be isolated. Characterization of the resulting complex would typically involve spectroscopic techniques such as UV-Vis and IR spectroscopy to confirm the coordination of the ligand to the metal center.

Research on related compounds, such as 2,4-dihydroxybenzoic acid, has shown that fluorinated titanium(IV) complexes can be synthesized and characterized, providing a model for the expected structure and properties of the 5-acetyl derivative. researchgate.net The presence of the acetyl group in the 5-position is not expected to sterically hinder the formation of the complex and may offer further sites for modification or influence the electronic properties of the final complex. The synthesis of various other metal complexes with ligands containing the 5-acetyl-2,4-dihydroxyphenyl moiety, such as those with copper(II), nickel(II), cobalt(II), and manganese(II), further demonstrates the versatility of this substitution pattern in forming coordination compounds. researchgate.net

Conjugation with Lipophilic Cations for Targeted Delivery

A significant area of chemical derivatization for this compound involves its conjugation with lipophilic cations to achieve targeted delivery to specific cellular organelles, most notably the mitochondria. This strategy leverages the large negative mitochondrial membrane potential to drive the accumulation of positively charged molecules within the mitochondrial matrix. mdpi.comnih.gov

The most commonly employed lipophilic cation for this purpose is the triphenylphosphonium (TPP) cation. mdpi.com The conjugation process typically involves creating a covalent bond between the this compound molecule and the TPP cation, usually via an alkyl linker. The carboxylic acid group of the benzoic acid is a convenient handle for this conjugation. For instance, the acid can be activated and then reacted with a TPP derivative containing a reactive functional group, such as a hydroxyl or an amino group, at the end of an alkyl chain.

The resulting conjugate, often referred to as a mitochondriotropic antioxidant, combines the inherent properties of the parent acid with the targeting capability of the TPP moiety. This targeted delivery can increase the concentration of the active compound at its site of action by several hundred-fold compared to the non-targeted molecule. mdpi.com This enhanced local concentration is particularly advantageous for compounds intended to act on mitochondrial processes.

The general synthetic approach for creating such conjugates has been successfully applied to other phenolic acids, such as hydroxycinnamic acids, to produce mitochondria-targeted antioxidants. nih.gov These studies have demonstrated that the conjugation with the TPP cation effectively delivers the antioxidant payload to the mitochondria, where they can exert their protective effects against oxidative stress. nih.gov The development of mitochondria-targeted antioxidants based on hydroxybenzoic acids linked to a TPP cation has been proposed as a promising strategy to combat cellular senescence and skin aging. mdpi.com

Advanced Analytical Characterization and Quantification Methods

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for deciphering the molecular structure of 5-acetyl-2,4-dihydroxybenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of a related compound, 2,4-dihydroxy-5-acetylacetophenone, run in DMSO-d6, characteristic signals appear at δ 12.73 (s, 2H, OH), 8.41 (s, 1H, Ph), 6.39 (s, 1H, Ph), and 2.65 (s, 6H, CH3). rsc.org For 2,4-dihydroxybenzoic acid, the parent structure, signals are observed for the aromatic protons and the hydroxyl and carboxylic acid protons. spectrabase.comchemicalbook.com The acetyl group on this compound would introduce a characteristic singlet for the methyl protons, typically appearing in the range of δ 2.5-2.7 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For benzoic acid, the carboxyl carbon (C=O) is highly deshielded and appears around 172.8 ppm. docbrown.info The aromatic carbons show distinct chemical shifts, with the carbon attached to the carboxyl group (C1) appearing around 129.4 ppm. docbrown.info In 5-bromo-2,4-dihydroxybenzoic acid, the carbon chemical shifts are further influenced by the substituents. chemicalbook.com For this compound, the carbonyl carbon of the acetyl group would be expected in the region of 195-205 ppm, while the methyl carbon would resonate at approximately 25-30 ppm.

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are utilized to establish correlations between directly bonded protons and carbons, aiding in the definitive assignment of signals in complex spectra. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

|---|---|---|---|

| -COOH | ~12-13 (br s) | ~170-175 | Carboxylic acid proton is acidic and often broad. Carbonyl carbon is deshielded. |

| C1-H | - | ~110-115 | Quaternary carbon attached to the carboxylic acid group. |

| C2-OH | ~10-11 (s) | ~160-165 | Phenolic hydroxyl proton. Carbon is deshielded by the oxygen atom. |

| C3-H | ~6.4-6.6 (d) | ~105-110 | Aromatic proton ortho to a hydroxyl group. |

| C4-OH | ~9-10 (s) | ~162-167 | Phenolic hydroxyl proton. Carbon is deshielded by the oxygen atom. |

| C5-C(O)CH₃ | - | ~120-125 | Quaternary carbon attached to the acetyl group. |

| C6-H | ~8.0-8.2 (s) | ~130-135 | Aromatic proton para to one hydroxyl group and ortho to the acetyl group. |

| -C(O)CH₃ | - | ~195-205 | Carbonyl carbon of the acetyl group. |

| -C(O)CH₃ | ~2.5-2.7 (s) | ~25-30 | Methyl protons of the acetyl group. |

Mass Spectrometry (MS, HR-MS, ESI-MS/MS, MALDI-TOF)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

MS and HR-MS: The nominal molecular weight of this compound is 196.16 g/mol . nih.gov High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass is reported as 196.03717335 Da. nih.gov

ESI-MS/MS: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly useful for analyzing polar compounds like hydroxybenzoic acids. vu.edu.au In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. For dihydroxybenzoic acids, a characteristic fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxyl group. nih.gov For instance, the MS/MS of dihydroxybenzoic acid isomers often shows a transition from m/z 153 to m/z 109. unipi.it

MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable technique, often using matrices like 2,5-dihydroxybenzoic acid (DHB). pnas.orgsigmaaldrich.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| Molecular Weight | Nominal | 196.16 g/mol | nih.gov |

| HR-MS | Exact Mass | 196.03717335 Da | nih.gov |

| ESI-MS/MS (Predicted) | Parent Ion [M-H]⁻ | 195.030 | |

| Major Fragment Ion [M-H-CO₂]⁻ | 151.039 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within the molecule.

IR Spectroscopy: The IR spectrum of a related compound, 2,4-dihydroxy-5-acetylacetophenone, shows characteristic absorption bands for the hydroxyl group (νO-H) at 3403 cm⁻¹, and the carbonyl group (νC=O) of the ketone. rsc.org For this compound, one would expect to see distinct stretching vibrations for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the phenolic O-H (~3200-3600 cm⁻¹), the carboxylic acid C=O (~1700-1725 cm⁻¹), and the ketone C=O (~1660-1680 cm⁻¹).

UV-Vis Spectroscopy: The UV-Vis spectrum is influenced by the electronic transitions within the aromatic ring and its substituents. 2,4-dihydroxybenzoic acid exhibits absorption maxima that can shift depending on the pH of the solution. nih.gov For instance, the deprotonated form of its hydroxycyclohexadienyl radical has a maximum absorption at 420 nm. nih.gov Related dihydroxybenzoic acids show absorption maxima around 208 nm, 250 nm, and 308 nm. sielc.com

Table 3: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Functional Group/Transition | Characteristic Absorption | Reference |

|---|---|---|---|

| Infrared (IR) | Carboxylic Acid O-H | ~2500-3300 cm⁻¹ (broad) | |

| Phenolic O-H | ~3200-3600 cm⁻¹ | ||

| Carboxylic Acid C=O | ~1700-1725 cm⁻¹ | ||

| Ketone C=O | ~1660-1680 cm⁻¹ | rsc.org | |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions | ~210 nm, ~250 nm, ~310 nm | sielc.com |

| Radical form | 420 nm | nih.gov |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most widely used technique for the analysis of hydroxybenzoic acids.

Reversed-phase HPLC (RP-HPLC) is the standard method for separating phenolic acids. ekb.eg In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Method Parameters:

Column: C18 columns are commonly used for the separation of hydroxybenzoic acids. mdpi.com Other stationary phases like biphenyl (B1667301) can also provide excellent separation. vu.edu.au Mixed-mode columns that combine reversed-phase with ion-exchange characteristics can be employed to separate structurally similar isomers of dihydroxybenzoic acids. sielc.comsielc.comhelixchrom.com

Mobile Phase: A typical mobile phase consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). vu.edu.aumdpi.com The mobile phase is often acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. vu.edu.ausielc.com

Detection: UV detection is commonly used, with the detection wavelength set at one of the absorption maxima of the analyte, often around 250 nm or 254 nm. sielc.comsielc.comnih.gov HPLC coupled with mass spectrometry (HPLC-MS) provides higher selectivity and sensitivity. vu.edu.aunih.gov

Table 4: Typical Reversed-Phase HPLC Parameters for Dihydroxybenzoic Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | C18, Biphenyl, or Mixed-Mode (e.g., Primesep D, Newcrom B) | vu.edu.aumdpi.comsielc.comsielc.com |

| Mobile Phase | Gradient of acidified water (with formic or trifluoroacetic acid) and acetonitrile or methanol. | vu.edu.aumdpi.comsielc.com |

| Detection | UV at ~250-255 nm or ESI-MS/MS. | vu.edu.aunih.govsielc.comsielc.comnih.gov |

| Flow Rate | Typically 0.2 - 1.0 mL/min. | mdpi.comsielc.com |

Mixed-Mode Chromatography (e.g., Primesep D, Amaze TR columns)

Mixed-mode chromatography (MMC) is a powerful liquid chromatography technique that utilizes stationary phases with multiple interaction functionalities, allowing for the simultaneous separation of compounds with diverse chemical properties. This approach is particularly advantageous for analyzing polar and ionizable compounds like this compound, which can be challenging to retain and resolve on traditional single-mode columns, such as reversed-phase C18.

Primesep Columns: Primesep columns are a prominent example of mixed-mode phases, integrating reversed-phase characteristics with ion-exchange capabilities. hplc.eu For acidic compounds like this compound, columns with anion-exchange properties are particularly effective. Primesep B columns, for instance, combine a long hydrophobic alkyl chain with a positively charged basic functional group, enabling both reversed-phase and anion-exchange interactions. sielc.com This dual mechanism enhances the separation of closely related isomers of dihydroxybenzoic acids, which often have very similar hydrophobic properties but differ slightly in their ionic characteristics. sielc.com The separation can be finely tuned by adjusting mobile phase parameters such as the concentration of acetonitrile and the type and concentration of an acidic modifier like trifluoroacetic acid (TFA). sielc.com

Primesep D columns are another variant, specifically designed with basic ion-pairing groups on the stationary phase, which allows for the retention of acidic compounds without requiring ion-pairing reagents in the mobile phase. sielc.comsielc.com This simplifies the mobile phase composition, making it compatible with mass spectrometry (MS) detection. sielc.com The separation of dihydroxybenzoic acid isomers on a Primesep D column demonstrates good selectivity and peak shape, highlighting its utility for hydrophilic acidic compounds. sielc.com

Amaze TR Columns: The Amaze TR column is a tri-modal stationary phase that offers reversed-phase, anion-exchange, and cation-exchange functionalities. hplc.eu This multi-modal nature provides exceptional capacity and selectivity for a wide range of analytes, including neutral, acidic, and basic compounds. hplc.eu The presence of multiple polar embedded groups makes the Amaze TR column compatible with both 100% aqueous and 100% organic mobile phases, offering great flexibility in method development for complex mixtures containing compounds like this compound. hplc.eu

| Column Type | Primary Interaction Mechanisms | Key Features for Acidic Analytes | Reference |

|---|---|---|---|

| Primesep B | Reversed-Phase, Anion-Exchange | Enhanced selectivity for acidic isomers; MS-compatible mobile phases. | sielc.com |

| Primesep D | Reversed-Phase, Anion-Exchange | Embedded basic ion-pairing groups; retains acidic compounds without mobile phase reagents. | sielc.comsielc.com |

| Amaze TR | Reversed-Phase, Anion-Exchange, Cation-Exchange | Tri-modal, high capacity for acidic, basic, and neutral compounds; compatible with 100% aqueous/organic mobile phases. | hplc.eu |

Hydrogen-Bonding Chromatography (e.g., SHARC 1 columns)

Hydrogen-bonding chromatography is a specialized separation technique that leverages the ability of an analyte to form hydrogen bonds with the stationary phase. SHARC™ (Specific Hydrogen-bond Adsorption Resolution Chromatography) columns are the first commercially available columns designed to primarily use this interaction mechanism for separation. sielc.comanalytics-shop.com

The SHARC 1 stationary phase acts as a hydrogen atom acceptor, showing strong retention towards molecules with polar X-H bonds, such as the hydroxyl and carboxylic acid groups present in this compound. hplc.eu The operational conditions for SHARC 1 columns are unique, typically employing a mobile phase consisting of acetonitrile (MeCN) as the weak solvent and methanol (MeOH) as the strong solvent. sielc.com MeCN has a minimal hydrogen-bonding interaction with the stationary phase, while MeOH interacts strongly, competing with the analyte for the stationary phase's hydrogen-bonding sites. sielc.comhplc.eu By precisely altering the ratio of MeCN to MeOH, the retention of analytes can be controlled to achieve optimal separation. sielc.com

This technique is highly effective for separating isomers of dihydroxybenzoic acids. sielc.com While these isomers can be analyzed by mixed-mode chromatography, their hydroxyl and carboxylic acid functionalities make them ideal candidates for hydrogen-bonding chromatography. sielc.com The separation is based on the accessibility of the hydroxyl groups to interact with the stationary phase. sielc.com The method is fully compatible with LC/MS, and retention times can be further adjusted by adding small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase. sielc.com

| Parameter | Description | Reference |

|---|---|---|

| Column | SHARC 1 | sielc.com |

| Mobile Phase | Acetonitrile (weak solvent) and Methanol (strong solvent) mixtures. | sielc.comhplc.eu |

| Additives | Formic acid, Ammonium formate. | sielc.comhplc.eu |

| Separation Principle | Based on analyte's ability to act as a hydrogen donor to the stationary phase. | hplc.eu |

| Detection | UV, LC/MS compatible. | sielc.com |

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. However, for polar, low-volatility compounds like phenolic acids, direct GC analysis is often problematic. mdpi.com The high temperatures required for volatilization can lead to thermal degradation of the analyte. mdpi.com

To overcome this limitation, a derivatization step is typically necessary before GC analysis of this compound. This process involves chemically modifying the polar functional groups (carboxylic acid and hydroxyls) to create a more volatile and thermally stable derivative. Common derivatization techniques include silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This procedure reduces the polarity of the compound, decreases its boiling point, and improves its chromatographic peak shape.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a highly efficient separation technique that separates ions based on their electrophoretic mobility in an electric field. colby.edu This mobility is dependent on the charge and size of the molecule. CE is well-suited for the analysis of small, charged molecules like this compound. researchgate.net

In a typical Capillary Zone Electrophoresis (CZE) method, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) buffer. colby.edu At pH values above its pKa, this compound will be deprotonated, carrying a negative charge, and will migrate toward the anode. The separation of different acidic compounds is achieved due to differences in their charge-to-size ratios. mdpi.com

For phenolic acids, basic BGEs are often used to ensure the analytes are fully dissociated and carry a charge. mdpi.com The technique offers advantages such as high separation efficiency, short analysis times, and the requirement for only minute sample volumes, typically in the nanoliter range. colby.edu

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation and qualitative identification of substances. It is a simple, cost-effective, and rapid method often employed for screening purposes. nih.gov For the analysis of benzoic acid derivatives, various stationary phases can be used, including silica gel (normal-phase), chemically modified silica (reversed-phase), and polyamide. researchgate.net

In a normal-phase system, a glass or aluminum plate coated with a thin layer of silica gel serves as the stationary phase. The sample is spotted at the baseline, and the plate is developed in a sealed chamber containing a suitable mobile phase. For acidic compounds like this compound, the mobile phase is typically a mixture of a nonpolar solvent with a more polar component and often a small amount of acid (e.g., acetic acid) to suppress ionization and reduce peak tailing. researchgate.net After development, the separated spots can be visualized under UV light or by spraying with a suitable chromogenic reagent. getty.edu While primarily a qualitative technique, TLC can provide semi-quantitative information by comparing the size and intensity of the sample spot to that of standards.

Hyphenated Analytical Techniques

HPLC-MS/MS Integration for Complex Mixture Analysis

The coupling of High-Performance Liquid Chromatography (HPLC) with tandem Mass Spectrometry (MS/MS) is a premier analytical technique for the selective and sensitive quantification of compounds in complex matrices. vu.edu.au This hyphenated method combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS detection.

For the analysis of this compound, an HPLC method, such as one using a mixed-mode or reversed-phase column, first separates the compound from other components in the sample. vu.edu.au The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.

In the tandem mass spectrometer, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for this compound) is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, enabling accurate quantification even at very low concentrations. nih.gov HPLC-MS/MS methods have been successfully developed for the quantification of various hydroxybenzoic acid derivatives in complex samples such as commercial seaweed biostimulants and processed foods. vu.edu.aunih.gov

| Component | Function | Details for Analysis | Reference |

|---|---|---|---|

| HPLC Separation | Separates the target analyte from matrix components. | Reversed-phase or mixed-mode columns with acidified water/methanol or acetonitrile mobile phases. | vu.edu.au |

| Ionization Source | Generates gas-phase ions from the analyte. | Electrospray Ionization (ESI), typically in negative mode for acidic compounds. | vu.edu.au |

| Mass Analyzer (MS/MS) | Provides selectivity and sensitivity through fragmentation. | Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition. | nih.gov |

| Application | Trace-level quantification in complex mixtures. | Analysis of biostimulants, food products, and biological samples. | vu.edu.aunih.gov |

Investigation of Biological Activities Through in Vitro and in Vivo Model Systems Excluding Human Clinical Data

Antimicrobial Efficacy Studies

No specific studies investigating the antimicrobial properties of 5-Acetyl-2,4-dihydroxybenzoic acid were identified.

Antibacterial Spectrum and Mechanisms against Gram-Positive and Gram-Negative Strains

There is no available data detailing the antibacterial spectrum of this compound. Research on its minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacterial strains, or investigations into its potential mechanisms of antibacterial action, such as cell wall synthesis inhibition, protein synthesis disruption, or DNA replication interference, has not been published in the reviewed scientific literature.

Antifungal Activities

Similarly, no studies were found that specifically examine the antifungal activities of this compound. Information regarding its efficacy against fungal pathogens, such as yeasts and molds, and its potential mechanisms of antifungal action remains uninvestigated in publicly accessible research.

Enzymatic Activity Modulation

The ability of this compound to modulate the activity of key enzymes has not been a subject of published research.

α-Glucosidase Inhibition Research

There are no available studies on the inhibitory effects of this compound on α-glucosidase, an enzyme relevant to carbohydrate metabolism. Consequently, data on its potential as an α-glucosidase inhibitor, including its IC50 values and mechanism of inhibition, is absent from the scientific record.

Cholinesterase Inhibition Studies

No research has been published on the interaction between this compound and cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Therefore, its potential as a cholinesterase inhibitor, a property relevant to neurological research, is unknown.

Cellular Effects and Signal Transduction Pathway Modulation

Investigations into the cellular effects of this compound and its influence on signal transduction pathways have not been reported. There is a lack of data on how this compound might affect cellular processes such as proliferation, apoptosis, or inflammation, and its impact on specific signaling cascades within cells has not been explored.

Antiproliferative Research in Cancer Cell Lines

The potential of benzoic acid derivatives to inhibit the growth of cancer cells has been a subject of scientific inquiry. Studies have shown that certain derivatives can retard cancer cell progression by inhibiting histone deacetylases (HDACs). nih.gov Elevated levels of HDACs are observed in several cancer cell lines and tissues, making them a therapeutic target. nih.gov For instance, 3,4-dihydroxybenzoic acid (DHBA) has demonstrated notable HDAC inhibition compared to other benzoic acid derivatives. nih.gov In colorectal carcinoma cell lines HCT-116 and HCT-15, treatment with DHBA resulted in a significant reduction in HDAC activity and a subsequent decrease in cell growth. nih.gov

While direct studies on this compound are limited in the provided context, research on related dihydroxybenzoic acid isomers provides valuable insights. For example, aspirin (B1665792) metabolites 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA) have been shown to inhibit the proliferation of cancer cells, a property not as prominently observed with aspirin or salicylic (B10762653) acid. spandidos-publications.com Notably, 2,4-dihydroxybenzoic acid (2,4-DHBA), along with 2,6-DHBA, did not show an inhibitory effect on colony formation in MDA-MB-231 breast cancer cells, in contrast to the significant inhibition observed with 2,5-DHBA. spandidos-publications.com

Furthermore, a study investigating various hydrazide–hydrazones of 2,4-dihydroxybenzoic acid found that some of these synthesized compounds exhibited antiproliferative activity against human cancer cell lines, including 769-P, HepG2, H1563, and LN-229. mdpi.com One particular derivative, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, showed strong inhibition of cancer cell proliferation, especially in the LN-229 cell line. mdpi.com

Table 1: Antiproliferative Activity of Benzoic Acid Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 | Reduced HDAC activity by 68-70%, retarded cell growth by 50-60%. | nih.gov |

| 2,5-dihydroxybenzoic acid (2,5-DHBA) | HCT-116, HT-29, MDA-MB-231 | Inhibited colony formation. | spandidos-publications.com |

| 2,4-dihydroxybenzoic acid (2,4-DHBA) | MDA-MB-231 | Unable to inhibit colony formation. | spandidos-publications.com |

Impact on Mitochondrial Function and Oxidative Stress Pathways

Mitochondria are central to cellular energy production and are also a primary source of reactive oxygen species (ROS). nih.gov An imbalance in ROS production leads to oxidative stress, which is implicated in numerous diseases. nih.govnih.gov Research indicates that various natural compounds can modulate mitochondrial function and combat oxidative stress. mdpi.com

While direct data on this compound's impact on mitochondrial function and oxidative stress is not explicitly detailed, studies on related compounds offer relevant information. For instance, conjugates of 2,4-dihydroxybenzoic acid have been shown to affect parasite respiration and mitochondrial membrane potential in Trypanosoma brucei and Trypanosoma congolense. nih.gov This suggests a potential interaction with mitochondrial processes.

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key defense mechanism against oxidative stress. nih.govmdpi.com Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from damage. mdpi.com Natural products are a significant source of Nrf2 activators. nih.gov Although a direct link between this compound and Nrf2 activation is not established in the provided information, the broader class of phenolic compounds is known to possess antioxidant properties. mdpi.com

Effects on Coenzyme Q Biosynthesis and Related Deficiencies

Coenzyme Q (CoQ), or ubiquinone, is a vital component of the mitochondrial respiratory chain and a potent antioxidant. nih.gov Its biosynthesis is a multi-step process starting from the precursor 4-hydroxybenzoic acid (4-HB). nih.govfrontiersin.org Deficiencies in CoQ biosynthesis can lead to mitochondrial diseases. frontiersin.org

Research has shown that analogs of 4-HB can be used to bypass defects in the CoQ biosynthetic pathway. frontiersin.org 2,4-dihydroxybenzoic acid (2,4-diHB) has been identified as a compound that can rescue CoQ biosynthesis in certain deficiency models. nih.govfrontiersin.org For example, in yeast cells lacking the Coq7 enzyme but overexpressing Coq8, 2,4-diHB enabled the synthesis of CoQ6. frontiersin.org Furthermore, 2,4-diHB treatment has been shown to rescue CoQ10 levels and mitochondrial function in podocytes with ADCK4 deficiency, a condition linked to nephrotic syndrome. nih.gov

Table 2: Effect of 2,4-dihydroxybenzoic acid on Coenzyme Q Biosynthesis

| Model System | Deficiency | Effect of 2,4-diHB | Reference(s) |

|---|---|---|---|

| Δcoq7 yeast cells (overexpressing Coq8) | Coq7 deficiency | Allowed CoQ6 biosynthesis. | frontiersin.org |

| Human podocyte cell line with ADCK4 knockout | ADCK4 deficiency | Rescued CoQ10 concentration and mitochondrial function. | nih.gov |

Modulation of Autophagy and Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation can contribute to cancer. nih.gov Autophagy is a cellular process for degrading and recycling cellular components, which can have both pro-survival and pro-death roles. nih.gov The interplay between apoptosis and autophagy is complex and can be modulated by various compounds. nih.govnih.gov

While specific studies on the direct effect of this compound on autophagy and apoptosis are not available in the provided context, the broader class of benzoic acid derivatives has been shown to influence these pathways. For instance, some histone deacetylase inhibitors, a class of compounds that includes certain benzoic acid derivatives, are known to induce apoptosis in transformed cells. nih.govdergipark.org.tr Additionally, the Bcl-2 family of proteins, which are key regulators of apoptosis, can also modulate autophagy. nih.gov

Activation of Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress. nih.govmdpi.com Upon activation by various stimuli, including oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.com

Natural products, particularly chalcones which share a structural scaffold with some benzoic acid derivatives, have been identified as activators of the Nrf2 signaling pathway. nih.gov These compounds can induce the expression of Nrf2-regulated antioxidant genes and cytoprotective proteins. nih.gov While there is no direct evidence presented for this compound, the potential for phenolic compounds to act as antioxidants suggests a possible, though unconfirmed, interaction with the Nrf2 pathway. mdpi.com

Anti-inflammatory Research in Cellular Models

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. mdpi.com Phenolic acids, a broad class that includes benzoic acid derivatives, are known for their anti-inflammatory properties. mdpi.com

Research has demonstrated the anti-inflammatory potential of various phenolic acids in cellular models. For example, protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to reduce the production of pro-inflammatory mediators like TNF-α, IL-1β, and prostaglandin (B15479496) E2 (PGE2) in LPS-induced RAW 264.7 cells. mdpi.com Similarly, other phenolic acids have exhibited anti-inflammatory effects by modulating inflammatory cytokines. mdpi.com

Although specific studies on the anti-inflammatory effects of this compound in cellular models are not detailed, the known activities of related dihydroxybenzoic acids suggest a potential for such properties.

Antiparasitic Activity Studies (e.g., Trypanocidal Effects)

The search for new and effective antiparasitic agents is a continuous effort in medicinal chemistry. mdpi.com Some benzoic acid derivatives have shown promise in this area.

A study investigating the trypanocidal activity of compounds targeting the mitochondrion of African trypanosomes (Trypanosoma brucei and Trypanosoma congolense) found that conjugates of 2,4-dihydroxybenzoic acid (2,4-DHBA) with lipophilic cations displayed potent antiparasitic effects. nih.gov These conjugates were significantly more potent than the parent compound, 2,4-DHBA, with some showing activity in the low nanomolar range against both wild-type and multidrug-resistant strains. nih.gov Mechanistic studies indicated that these compounds affect parasite respiration and the mitochondrial membrane potential. nih.gov This highlights the potential of modifying the 2,4-dihydroxybenzoic acid scaffold to develop effective trypanocidal agents.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dihydroxybenzoic acid (2,3-DHBA) |

| 2,4-dihydroxybenzoic acid (2,4-DHBA or β-resorcylic acid) |

| 2,5-dihydroxybenzoic acid (2,5-DHBA or gentisic acid) |

| 2,6-dihydroxybenzoic acid (2,6-DHBA or γ-resorcylic acid) |

| 3,4-dihydroxybenzoic acid (3,4-DHBA or protocatechuic acid) |

| 4-hydroxybenzoic acid (4-HB) |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide |

| Salicylic acid |

| Aspirin |

| Coenzyme Q (CoQ or ubiquinone) |

| Coenzyme Q6 (CoQ6) |

| Coenzyme Q10 (CoQ10) |

| Prostaglandin E2 (PGE2) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

| Triphenylphosphonium |

| Quinolinium |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Potency

The biological activity of 5-Acetyl-2,4-dihydroxybenzoic acid is intrinsically linked to the specific arrangement and interplay of its functional groups: the carboxylic acid, the two hydroxyl groups, and the acetyl group attached to the benzene (B151609) ring. Structure-activity relationship (SAR) studies, particularly in the context of enzyme inhibition, have highlighted the critical nature of these substituents for molecular recognition and potency.

Research into a series of 2-hydroxybenzoic acid derivatives identified this compound as a novel, selective, and moderately potent inhibitor of Sirtuin 5 (SIRT5), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacylase. nih.gov In these studies, the compound, referred to as "compound 11," demonstrated an IC₅₀ value of 26.4 ± 0.8 μM against SIRT5, while showing no significant inhibition of related sirtuins SIRT1, SIRT2, and SIRT3 even at concentrations up to 400 μM, indicating high selectivity. nih.gov

The key structural determinants for this biological activity are:

The 2-Hydroxybenzoic Acid Moiety : The combination of the carboxylic acid group and the adjacent hydroxyl group at the C2 position is essential for maintaining inhibitory activity against SIRT5. nih.gov This arrangement facilitates crucial interactions within the enzyme's binding pocket. The ortho-positioning of the hydroxyl group allows for the formation of a stable six-membered intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, influencing the compound's conformation and electronic properties. chemrxiv.org

The Carboxylic Acid Group : This group is a primary anchor, engaging in strong electrostatic and hydrogen bond interactions with the target enzyme. Its deprotonated form (carboxylate) at physiological pH is crucial for forming salt bridges with positively charged amino acid residues. nih.gov

The importance of the substitution pattern on the benzoic acid ring is a well-established principle in determining biological activities like antioxidant or enzyme inhibitory potential. Studies on various dihydroxybenzoic acids have shown that the number and relative positions of hydroxyl groups significantly affect their properties. mdpi.com For this compound, the specific 2,4-dihydroxy pattern, combined with the C5 acetyl substituent, creates a unique combination of hydrogen bond donors and acceptors that is recognized with high specificity by the SIRT5 active site. nih.gov

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking simulations have provided detailed insights into the binding mode of this compound within the active site of human SIRT5 (PDB ID: 2NYR), corroborating the SAR findings. These computational studies reveal a network of specific interactions that stabilize the ligand-receptor complex. nih.gov

The predicted binding mode indicates that the compound anchors itself deep within the substrate-binding pocket of SIRT5 through several key interactions:

Carboxylate Group Interactions : The negatively charged carboxylate group acts as a crucial binding determinant. It forms a bidentate salt bridge with the guanidinium (B1211019) group of Arginine 105 (Arg105) and also participates in a hydrogen bond with the hydroxyl group of Tyrosine 102 (Tyr102). These interactions firmly position the benzoic acid ring within the deep end of the binding pocket. nih.gov

Hydroxyl Group Hydrogen Bonds : The hydroxyl group at the C2 position (ortho to the carboxylate) is predicted to form a hydrogen bond with the backbone carbonyl of Valine 221 (Val221). nih.gov This interaction further validates the necessity of the 2-hydroxybenzoic acid scaffold for SIRT5 inhibition.

Acetyl Group Interaction : The carbonyl oxygen of the 5-acetyl group contributes significantly to the binding affinity by forming a hydrogen bond with the hydroxyl group of Tyrosine 255 (Tyr255). nih.gov

Pi-Pi Stacking : The aromatic benzene ring of the compound is involved in favorable pi-pi stacking interactions with the phenyl rings of two aromatic residues, Phenylalanine 223 (Phe223) and Tyrosine 255 (Tyr255), further stabilizing its position within the active site. nih.gov

These interactions, summarized in the table below, collectively account for the compound's moderate potency and high selectivity for SIRT5. The precise fit and the multiplicity of contact points ensure a stable binding orientation that is not as readily achieved with other sirtuin isoforms. nih.gov

| Functional Group of Ligand | Type of Interaction | Receptor Amino Acid Residue(s) | Reference |

|---|---|---|---|

| Carboxylic Acid | Salt Bridge (bidentate) | Arg105 | nih.gov |

| Carboxylic Acid | Hydrogen Bond | Tyr102 | nih.gov |

| 2-Hydroxyl Group | Hydrogen Bond | Val221 | nih.gov |

| 5-Acetyl Group (Carbonyl) | Hydrogen Bond | Tyr255 | nih.gov |

| Benzene Ring | π-π Stacking | Phe223, Tyr255 | nih.gov |

Quantum Chemical Calculations and Electronic Parameter Analysis (e.g., HOMO, LUMO, NBO, ESP Charges)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like this compound. chemrxiv.orgvjst.vn These methods provide values for electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Natural Bond Orbital (NBO) analysis, and electrostatic potential (ESP) charges.

While specific DFT calculations for this compound are not widely published, studies on its parent structure, 2,4-dihydroxybenzoic acid (DHBA), provide a strong basis for analysis. chemrxiv.org For DHBA, DFT calculations (B3LYP/6-31+G(d,p)) have determined the energies of the frontier molecular orbitals. chemrxiv.org

| Molecule | Orbital | Energy (eV) | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzoic acid (Parent Structure) | HOMO | -6.19 | chemrxiv.org |

| LUMO | -1.27 | chemrxiv.org |

The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro For the parent DHBA, the energy gap is 4.92 eV. The introduction of a C5-acetyl group, which is an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. This modification can influence the molecule's reactivity, spectroscopic properties, and interaction with biological targets. chemrxiv.org

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. dergipark.org.trresearchgate.net For a molecule like this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the hydroxyl and carbonyl oxygens into the antibonding orbitals of the benzene ring (π*). It would also detail the stabilization energy associated with the strong intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylic acid. vjst.vn

Electrostatic Potential (ESP) Charges : Mapping the electrostatic potential onto the molecule's surface reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the ESP map would show negative potential (red/yellow) around the oxygen atoms of the carboxyl, hydroxyl, and acetyl groups, indicating their role as hydrogen bond acceptors or sites for interaction with positive charges (like Arg105). Positive potential (blue) would be located around the hydroxyl hydrogens, marking them as hydrogen bond donors.

Aromaticity Studies and Conformational Analysis

The conformational flexibility of this compound is relatively limited due to its rigid aromatic core and key intramolecular interactions. The planarity of the benzene ring is a defining feature, and the orientation of its substituents is crucial for its biological function.

Conformational Analysis : The conformation is dominated by a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxyl group and the carbonyl oxygen of the carboxylic acid group. chemrxiv.orgnih.gov This S(6) ring motif locks the carboxylic acid group into a specific, planar orientation relative to the benzene ring. This planarity is crucial for fitting into the constrained binding pocket of enzymes like SIRT5. nih.gov

The C-C bond between the carboxylic group and the benzene ring.

The C-C bond between the acetyl group and the benzene ring.

Rotation around the bond connecting the carboxylic acid to the ring is significantly restricted by the aforementioned intramolecular hydrogen bond. nih.gov Studies on related dihydroxybenzoic acids confirm that this interaction is a primary determinant of solid-state structure and conformation in solution. nih.gov

Rotation of the C5-acetyl group is less restricted. However, its preferred conformation will be one that minimizes steric hindrance with the adjacent C4-hydroxyl group. The planar conformation, where the acetyl group lies in the plane of the benzene ring, is likely to be a low-energy state, stabilized by resonance.

Aromaticity : The core of the molecule is a benzene ring, the archetypal aromatic system. The substituents (hydroxyl, carboxyl, and acetyl groups) modify the electronic properties of this ring. The hydroxyl groups are strong activating groups, donating electron density into the ring via resonance. Conversely, the carboxylic acid and acetyl groups are deactivating, withdrawing electron density from the ring. This push-pull electronic effect influences the ring's aromaticity and its reactivity, including its propensity to engage in pi-pi stacking interactions, which are critical for its binding to SIRT5. nih.gov

Environmental Impact and Remediation Studies

Occurrence as an Environmental Contaminant

2,4-Dihydroxybenzoic acid (2,4-DHBA) is recognized as an environmental contaminant, frequently detected in natural waters. nih.gov Its presence in the environment can be attributed to both natural and anthropogenic sources. As a degradation product of cyanidin (B77932) glycosides found in sources like tart cherries and a metabolite in human plasma after consuming cranberry juice, natural pathways contribute to its environmental distribution. wikipedia.org Furthermore, it is a known metabolite in various organisms, including Solanum tuberosum (potato) and Cocos nucifera (coconut). wikipedia.org

The potential for widespread environmental exposure to 2,4-DHBA is highlighted by predictive models. These models estimate the average daily exposure for the U.S. population, providing an indication of its environmental prevalence.

Interactive Table: Predicted Environmental Exposure to 2,4-Dihydroxybenzoic acid

| Demographic Group | Median Exposure (mg/kg/day) | Upper 95th Percentile Exposure (mg/kg/day) |

| Total Population | 7.10e-6 | 0.554 |

| Age 6-11 | 2.53e-7 | 5.79e-5 |

| Age 12-19 | 2.56e-7 | 4.47e-5 |

| Age 20-65 | 3.02e-7 | 4.13e-5 |

| Age 66+ | 2.51e-7 | 6.55e-5 |

| Females | 1.20e-7 | 1.81e-5 |

| Males | 1.59e-7 | 1.95e-5 |

Environmental Degradation Pathways

The persistence of 2,4-dihydroxybenzoic acid in the environment is mitigated by several degradation pathways, including photolysis and electrooxidation.

Photolysis:

The degradation of 2,4-DHBA through vacuum UV photolysis in aqueous solutions has been demonstrated to be an effective remediation method. nih.gov This process involves the irradiation of the compound with a Xe-excimer lamp emitting at 172 nm. The degradation kinetics follow a pseudo-first-order reaction. nih.gov The initial step in this degradation involves the formation of trihydroxybenzoic acids and trihydroxybenzenes. nih.gov These aromatic intermediates subsequently undergo ring-opening to form various aliphatic products. nih.gov The degradation proceeds through a series of intermediates, including maleic acid, malic acid, succinic acid, malonic acid, glyoxalic acid, and oxalic acid, ultimately leading to complete mineralization within approximately 180 minutes. nih.gov

Electrooxidation:

Electrochemical studies have shown that 2,4-dihydroxybenzoic acid can be oxidized. The process involves the reaction with hydroxyl radicals (•OH), which are powerful oxidizing agents. fishersci.com This reaction leads to the formation of transient phenoxyl radicals and hydroxycyclohexadienyl radicals. fishersci.com The presence of certain metal ions, such as Cu(II), can enhance the oxidation process, particularly in the presence of hydrogen peroxide (H₂O₂), through the generation of hydroxyl radicals in a Fenton-like reaction.

Formation of Environmentally Relevant Byproducts

A significant concern regarding the environmental presence of 2,4-dihydroxybenzoic acid is its potential to act as a precursor to the formation of highly toxic byproducts, specifically quinones. nih.gov

Quinones are a class of toxicological intermediates known to induce a range of adverse effects, including acute cytotoxicity, immunotoxicity, and carcinogenesis. Their toxicity stems from two primary mechanisms:

Alkylation: Quinones are Michael acceptors and can react with crucial cellular macromolecules like proteins and DNA, leading to cellular damage.

Oxidative Stress: Quinones are highly redox-active molecules that can undergo redox cycling with their semiquinone radicals. This process leads to the formation of reactive oxygen species (ROS), such as superoxide (B77818), hydrogen peroxide, and the highly reactive hydroxyl radical. The resulting oxidative stress can cause damage to lipids, proteins, and DNA.

The degradation of 2,4-DHBA can lead to the formation of these hazardous quinone byproducts, posing a threat to aquatic ecosystems and potentially human health. nih.gov This underscores the importance of understanding the degradation pathways to assess the full environmental risk associated with this contaminant.

Future Perspectives and Research Challenges

Development of Advanced and Sustainable Synthetic Routes

The conventional synthesis of hydroxybenzoic acids, such as the Kolbe-Schmitt reaction used for producing 2,4-dihydroxybenzoic acid (β-resorcylic acid) from resorcinol (B1680541), presents notable drawbacks. researchgate.netchemicalbook.com These methods often require harsh conditions and can result in low yields and poor atom economy. researchgate.net While techniques like microwave-assisted reactions and ultrasonication have been explored to improve the synthesis of the parent compound, 2,4-dihydroxybenzoic acid, they have met with limited success. researchgate.net

For 5-Acetyl-2,4-dihydroxybenzoic acid specifically, the introduction of the acetyl group presents an additional synthetic challenge. Traditional methods like Friedel-Crafts acylation typically rely on stoichiometric amounts of Lewis acid catalysts, which are often corrosive and generate significant chemical waste. The future development of synthetic routes will need to address these issues by focusing on green chemistry principles. The key challenges and future directions are summarized in the table below.

| Challenge | Future Research Direction |

| Harsh Reaction Conditions | Development of catalytic systems that operate under milder temperatures and pressures. |

| Poor Regioselectivity | Design of ortho-directing or para-directing protecting groups that can be easily removed to ensure precise placement of the acetyl group. |

| Use of Hazardous Reagents | Exploration of solid acid catalysts, biocatalysis, and photo-Fries rearrangement as alternatives to traditional Lewis acids. |

| Low Atom Economy & Waste | Focus on catalytic, solvent-free, or aqueous-based reaction systems to minimize waste and improve overall efficiency. |

Future research will likely prioritize the development of catalytic, regioselective acylation methods that are both environmentally benign and economically viable, paving the way for more accessible and sustainable production of this compound for further study.

Exploration of Novel Biological Targets and Therapeutic Potential (Non-clinical human)

The therapeutic potential of this compound remains largely unexplored, but the activities of structurally related compounds offer compelling avenues for investigation. The broader class of hydroxybenzoic acids and their derivatives have demonstrated a wide range of biological effects, suggesting that the title compound could interact with numerous biological targets. mdpi.com

Derivatives of 2,4-dihydroxybenzoic acid have been synthesized and shown to possess significant antiproliferative activity against various human cancer cell lines, including lung, colon, and liver cancer. mdpi.com For instance, the hydrazide-hydrazone derivative, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, was found to be a potent inhibitor of cancer cell proliferation, with an IC50 value of 0.77 µM against the LN-229 glioblastoma cell line. mdpi.com Furthermore, many hydroxybenzoic acids are recognized as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govmdpi.comresearchgate.net The structural similarity of this compound to these active compounds suggests its potential as a modulator of various enzymes and cellular pathways.

| Potential Biological Target Class | Specific Examples & Rationale |

| Enzymes | Acetylcholinesterase (AChE): Many hydroxybenzoic acids are known AChE inhibitors. nih.govmdpi.comCyclin-Dependent Kinases (CDKs): Aspirin (B1665792) metabolites 2,3-DHBA and 2,5-DHBA inhibit CDK1/CDK6 activity, suggesting a role in cell cycle regulation. spandidos-publications.com |

| Receptors | Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81): The related 3,5-dihydroxybenzoic acid is a specific agonist for HCA1, which is involved in inhibiting lipolysis in adipocytes. researchgate.net |

| Cellular Processes | Cancer Cell Proliferation: Derivatives of 2,4-dihydroxybenzoic acid show activity against multiple cancer cell lines. mdpi.com The parent compound itself has been investigated against breast cancer cells. mdpi.comBacterial Growth: 2,4-dihydroxybenzoic acid exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com |

Future non-clinical research should focus on systematic screening of this compound against a panel of kinases, proteases, and receptors to identify its primary molecular targets and elucidate its therapeutic potential in oncology, neurodegenerative disease, and infectious diseases.

Integration of Multi-omics Approaches in Mechanistic Elucidation

To move beyond single-target identification and understand the holistic impact of this compound on biological systems, the integration of multi-omics technologies is a critical future step. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the compound's mechanism of action. Studies on other compounds have demonstrated the power of this integrated approach to reveal complex toxicity pathways and molecular mechanisms. nih.gov

Applying this to this compound would involve treating cell cultures or model organisms with the compound and subsequently analyzing the global changes in genes, proteins, and metabolites.

Transcriptomics (RNA-seq) would reveal which gene expression pathways are activated or suppressed.

Proteomics would identify changes in protein abundance and post-translational modifications, which are the functional effectors in the cell.

Metabolomics would uncover alterations in metabolic pathways, providing insights into the compound's effect on cellular energy and biosynthesis.

By integrating these datasets, researchers can construct comprehensive network models of the compound's activity, identify novel biomarkers of its effects, and predict both therapeutic and off-target consequences with much greater accuracy than traditional methods allow. nih.gov

Design of Targeted Delivery Systems for Enhanced Efficacy

A major challenge for many potentially therapeutic small molecules is achieving sufficient concentration at the target site while minimizing systemic exposure and associated side effects. mdpi.com Designing targeted delivery systems for this compound will be crucial for translating its potential biological activity into effective therapeutic strategies. nih.gov Nanoparticle-based systems represent a promising avenue for this purpose. rsc.org

Recent research has highlighted several strategies that could be adapted for this compound. For example, encapsulating a drug within nanoparticles can improve its solubility, protect it from degradation, and control its release profile. nih.gov Furthermore, the surface of these nanoparticles can be engineered for either passive or active targeting.

| Delivery Strategy | Description | Potential Application for this compound |

| Passive Targeting (EPR Effect) | Utilizes nanoparticles (e.g., liposomes, polymeric nanoparticles) that accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage. rsc.org | Enhancing accumulation in solid tumors for potential anticancer applications. |

| Active Targeting | Nanoparticles are functionalized with ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on target cells. rsc.orgnih.gov | Targeting cancer cells or activated macrophages in inflammatory diseases by conjugating the delivery system with specific ligands like mannose. mdpi.com |

| Stimuli-Responsive Systems | Delivery systems designed to release their payload in response to specific triggers in the target microenvironment, such as low pH or specific enzymes. nih.gov | Targeting the acidic tumor microenvironment for selective drug release, improving efficacy and reducing off-target effects. |

| Prodrug Approach | The compound is chemically modified into an inactive prodrug that is converted to the active form at the target site, potentially improving circulation time and permeation. nih.gov | Enhancing delivery across biological barriers like the blood-brain barrier for neuro-therapeutics or improving oral bioavailability. |

Future research in this area will involve the formulation and characterization of various nanocarriers for this compound. These studies will need to assess drug loading efficiency, release kinetics, stability, and, ultimately, efficacy in relevant non-clinical models of disease. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-acetyl-2,4-dihydroxybenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A key synthetic route involves the singlet oxygen-mediated rearrangement of pyrrole derivatives. For example, photooxidation of 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Ac-Py) under controlled light exposure (e.g., UV irradiation) generates an endoperoxide intermediate, which rearranges into this compound derivatives. Critical conditions include solvent polarity (e.g., aqueous acetonitrile), oxygen saturation, and temperature control (25–40°C) to minimize side reactions .

- Optimization Strategies :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Light Source | UV-A (315–400 nm) | Enhances singlet oxygen generation |

| Solvent | Acetonitrile/Water (4:1) | Balances solubility and reactivity |

| Temperature | 30°C | Minimizes thermal degradation |

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the acetyl group (δ 2.5–2.7 ppm for CH) and hydroxyl protons (broad signals at δ 9–12 ppm).

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) and resolve polar impurities .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H] at m/z 209.0452 for CHO).

Advanced Research Questions

Q. How does the acetyl group at position 5 influence the compound's reactivity and interactions in biological systems?

- Mechanistic Insight : The acetyl group enhances electron-withdrawing effects, stabilizing the carboxylate anion and modulating hydrogen-bonding interactions. Computational studies (e.g., DFT) suggest this group increases electrophilicity at the aromatic ring, facilitating nucleophilic attacks in enzymatic binding pockets. Comparative studies with non-acetylated analogs (e.g., 2,4-dihydroxybenzoic acid) show reduced binding affinity to oxidoreductases, highlighting the acetyl group's role in target specificity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects) of this compound?

- Methodological Approach :

- Comparative Assays : Use standardized in vitro models (e.g., RAW264.7 macrophages) to test dose-dependent effects on NF-κB and Nrf2 pathways.

- Purity Validation : Ensure compound purity (>98% via HPLC) to exclude confounding effects from synthetic byproducts (e.g., residual peroxides) .

- Redox Profiling : Quantify ROS generation (e.g., DCFH-DA assay) under varying oxygen tensions to clarify pro-oxidant vs. antioxidant behavior .

Q. What computational strategies are effective for predicting the metabolic stability of this compound?

- Advanced Methodology :

- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., glucuronidation at hydroxyl groups) and cytochrome P450 interactions.

- Molecular Dynamics Simulations : Model binding to human serum albumin (HSA) to predict plasma half-life. Studies suggest the acetyl group reduces HSA affinity compared to salicylic acid analogs, increasing renal clearance .

Data Contradiction Analysis

Q. Why do studies report divergent solubility profiles for this compound in aqueous vs. organic solvents?

- Critical Analysis :

- pH-Dependent Solubility : The compound exhibits high solubility in alkaline buffers (pH > 8, due to deprotonated carboxylate) but poor solubility in acidic media (pH < 4). Discrepancies arise from variations in buffer composition (e.g., phosphate vs. acetate) .

- Organic Solvents : Solubility in DMSO (>50 mg/mL) contrasts with limited solubility in ethanol (<5 mg/mL), likely due to hydrogen-bonding disruptions by the acetyl group .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- Protocol Recommendations :

- Temperature and pH : Store solutions at 4°C (pH 7.4 PBS) to prevent hydrolysis of the acetyl group.

- Light Protection : Use amber vials to avoid photodegradation, as the compound is sensitive to UV light .

- Long-Term Stability : Monitor degradation via HPLC at 0, 1, 3, and 6 months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products